Compound Description: This compound serves as a prodrug for its 3-carboxylic acid form. Prodrugs are inactive or less active forms of a drug that are designed to be metabolized in the body to release the active drug. This strategy can improve drug delivery and efficacy. The 3-carboxylic acid form likely exhibits antibacterial activity, particularly against resistant bacteria. []
Relevance: This compound shares the core structure of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with the key difference being the substitution at the 7-position. While the target compound features a simple ethoxy group, this related compound possesses a more complex (E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl substituent. This difference highlights how modifications at the 7-position can be used to modulate the properties and activity of fluoroquinolones. []
Compound Description: This compound demonstrated good antibacterial activity against both standard and resistant strains of Gram-positive bacteria. It belongs to the 7-anilinofluoroquinolone class, which are known for their antibacterial properties. []
Relevance: This compound showcases the impact of substituent changes on the core structure of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The presence of a nitro group at the 8-position and a 3-chlorophenylamino group at the 7-position distinguishes it from the target compound. This comparison underscores the importance of specific substituents in influencing the antibacterial spectrum and potency of fluoroquinolone derivatives. []
Compound Description: This compound forms hydrochloride crystals, hydrochloride hydrate crystals, and methane sulfonate crystals, each exhibiting different physical properties and stability. The crystals show improved stability against light-induced decomposition, enhanced preservation safety, and higher water solubility compared to the free form of the compound. []
Relevance: While sharing the core 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure with the target compound, this related compound features a 2-fluoroethyl group at the N-1 position and a complex (3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl substituent at the 7-position. This comparison emphasizes how modifications to the N-1 and 7-position substituents can significantly influence the physicochemical properties of fluoroquinolones, leading to variations in stability, solubility, and formulation. []
Compound Description: This compound exhibits notable antibacterial activity. It exists in both anhydrous and monohydrate crystalline forms. The monohydrate form, crystallizing as prisms, enhances the compound's flowability and friability compared to the anhydrous form. []
Relevance: This compound is structurally analogous to 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, differing primarily in the 7-position substituent. While the target compound features an ethoxy group, this related compound incorporates a more complex [S,S]-2,8-diazabicyclo[4.3.0]nonane-8-yl substituent. This difference highlights how modifications at the 7-position with various cyclic amine groups can lead to significant changes in antibacterial activity and pharmaceutical properties like flowability and friability. []
Compound Description: This compound was identified as the N-substituted regioisomer of besifloxacin. It was synthesized by reacting 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (R)-tert-butyl 3-aminoazepane-1-carboxylate. []
Relevance: This compound is closely related to 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the core structure with the target compound. Key differences lie in the presence of a chlorine atom at the 8-position and an (R)-azepan-3-ylamino group at the 7-position, contrasting with the ethoxy group in the target compound. This comparison emphasizes how variations in the substituents at the 7- and 8-positions, particularly with different cyclic amine substituents, can lead to the development of new fluoroquinolone derivatives with potentially altered antibacterial profiles. []
Compound Description: This novel compound exhibits potent antibacterial activity in vitro against various cell strains. Its activity is comparable to Clinafloxacin and stronger than Norfloxacin. The structure features a 1D chain generated by π⋅⋅⋅π interactions between fluoroquinolone moieties, contributing to the compound's stability. []
Relevance: This compound is structurally related to 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the core ring system with the target compound. The key distinction lies in the substituents at the 7- and 8-positions. This related compound possesses a chlorine atom at the 8-position and a 4-(3-chloropropanoyl)piperazin-1-yl group at the 7-position, contrasting with the ethoxy group in the target compound. This difference highlights how modifications at these positions with various piperazine derivatives can result in novel fluoroquinolones with potentially improved antibacterial activity compared to existing drugs like Norfloxacin. []
Compound Description: This compound displays a strong intramolecular O—H⋯O hydrogen bond between the carboxy and carbonyl groups at the 3- and 4-positions, respectively. Intermolecular interactions, including weak C—H⋯O, C—H⋯F, and π–π interactions, contribute to the crystal packing. The dihedral angle between the 1,4-dihydroquinoline ring and the cyclopropyl group is 57.52 (8)°. []
Relevance: This compound shares the core structure of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the target compound, with the primary difference being the substituent at the 7-position. This related compound features a 4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl group at the 7-position, unlike the ethoxy group in the target compound. This comparison demonstrates how incorporating different piperazine derivatives at the 7-position can impact the structural features and intermolecular interactions of fluoroquinolones, potentially influencing their physicochemical properties and biological activity. []
Compound Description: This compound, LB20304, is a potent fluoroquinolone antibacterial agent. It exhibits strong activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). LB20304 stands out for its good in vivo efficacy, favorable pharmacokinetic profile in animals, and desirable physical properties. []
Relevance: Although this compound belongs to the naphthyridine class, it is structurally related to 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the core ring system with the target compound. Notably, LB20304 features a 4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl group at the 7-position, while the target compound has an ethoxy group. This difference highlights how modifying the 7-position substituent, even in closely related ring systems like quinolones and naphthyridines, can lead to significant differences in antibacterial activity, pharmacokinetic properties, and potential for clinical development as seen with LB20304. []
Compound Description: This compound is a potent antibacterial agent. Its monohydrate form is particularly notable for improving the flow and compression properties of the compound, making it more suitable for pharmaceutical formulations. []
Relevance: This compound exhibits a strong structural similarity to 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, primarily differing in the substituent at the 7-position. The presence of the [S,S]-2,8-diazabicyclo[4.3.0]none-8-yl group in this compound, as opposed to the ethoxy group in the target structure, highlights how variations in the 7-position substituent, especially with different cyclic amines, can influence the physicochemical properties and pharmaceutical applications of fluoroquinolones. []
Compound Description: This compound exists as a methanesulfonate salt and forms several hydrates with varying water content. The moisture content affects the physicochemical properties of the compound. []
Relevance: Although this compound belongs to the naphthyridine class, it shares structural similarities with 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, particularly in the core ring system and the cyclopropyl substituent at the N-1 position. The distinct 3-amino-methyl-4-methoxyimino-pyrrolidin-1-yl group at the 7-position, compared to the ethoxy group in the target compound, emphasizes how modifications at this position, even in closely related ring systems, can influence the compound's properties. Furthermore, the existence of various hydrates highlights the importance of controlling moisture content during formulation and storage. []
1-Cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid aspartic acid salt
Compound Description: This compound is formulated as an aspartic acid salt to improve its physicochemical properties, including solubility and stability, compared to its phosphate or hydrochloride counterparts. This formulation also aims to minimize potential toxicity. The improved characteristics make this compound suitable for use as an antimicrobial agent in food and medicine. []
Relevance: Although this compound belongs to the naphthyridine class, it shares structural similarities with 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, especially in the core ring system and the presence of a cyclopropyl group at the N-1 position. The distinct 8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl substituent at the 7-position, compared to the ethoxy group in the target compound, exemplifies how modifications at this position can significantly alter the compound's properties and, consequently, its potential applications. The successful formulation as an aspartic acid salt to enhance solubility and stability underscores the importance of salt formation in optimizing drug properties for pharmaceutical use. []
Compound Description: This compound exhibits potent bacterial topoisomerase inhibitory activity. It is more potent than gemifloxacin against ciprofloxacin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and coagulase-negative staphylococci. []
Relevance: This compound shares the core structure of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the target compound. The key difference lies in the 7-position substituent. This related compound possesses a 4-(2-amino-1-chloroethylidene)piperidin-1-yl group at the 7-position, while the target compound has an ethoxy group. This structural difference highlights how modifications at the 7-position with various piperidine derivatives can significantly influence the antibacterial activity and potency of fluoroquinolones, even against resistant strains. []
Compound Description: This compound exists as a semi-hydrochloride salt and exhibits potent antibacterial activity. It is characterized by its specific structural formula and crystalline form. [, ]
Relevance: This compound shares a high degree of structural similarity with 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, differing primarily in the substituents at the 7- and 8-positions. The presence of a cyano group at the 8-position and a (1S,6S)-2,8-diazabicyclo[4.3.0]nonane-8-yl group at the 7-position, compared to the ethoxy group in the target structure, highlights how modifications at these positions can lead to the development of new fluoroquinolone derivatives with potentially improved antibacterial profiles and pharmacological properties. [, ]
Compound Description: This specific crystalline form of the compound displays remarkable stability and resistance to transformation into other crystalline modifications or amorphous forms, even upon prolonged storage. This stability is crucial for ensuring consistent pharmaceutical quality and efficacy. []
Relevance: This compound demonstrates a high degree of structural similarity to 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with the primary distinction being the substituents at the 7- and 8-positions. This compound features a cyano group at the 8-position and a (1S,6S)-2,8-diazabicyclo-[4.3.0]-nonane-8-yl group at the 7-position, in contrast to the ethoxy group present in the target compound. This comparison highlights the significant impact that modifications at these positions can have on the physicochemical properties of fluoroquinolones, particularly their stability and potential for polymorphism, which are essential considerations for drug development and formulation. []
Compound Description: This group of compounds demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds within this series exhibited superior potency compared to existing agents like clinafloxacin and gatifloxacin, particularly against various strains of Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus, and Enterococci. The improved antibacterial activity, coupled with promising in vivo efficacy in mouse models of infection, makes these compounds promising candidates for further investigation as potential antibacterial agents. []
Relevance: These compounds are structurally related to 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the core structure with the target compound. The key difference lies in the 7-position substituent. These analogues feature various substituents within the 7-aminomethyl-5-azaspiro[2,4]hept-5-yl moiety, highlighting the impact of modifications at this position on the antibacterial spectrum and potency of fluoroquinolones. This group of compounds exemplifies how systematic structural variations can lead to the discovery of new derivatives with improved activity against a wide range of bacterial species, including those resistant to existing drugs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.